molecular formula C10H11ClN4 B2456320 5-(4-Chlorophenyl)-1-isopropyl-1H-1,2,3,4-tetrazole CAS No. 303144-85-6

5-(4-Chlorophenyl)-1-isopropyl-1H-1,2,3,4-tetrazole

Cat. No.: B2456320
CAS No.: 303144-85-6
M. Wt: 222.68
InChI Key: JJLVMQJAGZJIHE-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-1-isopropyl-1H-1,2,3,4-tetrazole is a heterocyclic compound featuring a tetrazole ring substituted with a 4-chlorophenyl group and an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorophenyl)-1-isopropyl-1H-1,2,3,4-tetrazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorobenzyl cyanide with sodium azide in the presence of a suitable solvent and catalyst to form the tetrazole ring. The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, is often employed to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorophenyl)-1-isopropyl-1H-1,2,3,4-tetrazole can undergo various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the tetrazole ring into other nitrogen-containing heterocycles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

    Oxidation: Formation of tetrazole oxides.

    Reduction: Formation of amines or other nitrogen heterocycles.

    Substitution: Formation of substituted tetrazoles with various functional groups.

Scientific Research Applications

5-(4-Chlorophenyl)-1-isopropyl-1H-1,2,3,4-tetrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)-1-isopropyl-1H-1,2,3,4-tetrazole involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to interact with enzymes and receptors in a similar manner. This interaction can modulate biological pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Chlorophenyl)-1-isopropyl-1H-1,2,3,4-tetrazole is unique due to its tetrazole ring, which imparts distinct chemical and biological properties. The presence of the isopropyl group further differentiates it from other similar compounds, potentially affecting its reactivity and interaction with biological targets.

Properties

IUPAC Name

5-(4-chlorophenyl)-1-propan-2-yltetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN4/c1-7(2)15-10(12-13-14-15)8-3-5-9(11)6-4-8/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJLVMQJAGZJIHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=NN=N1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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